molecular formula C9H9FO3 B2644187 Methyl 2-fluoro-4-(hydroxymethyl)benzoate CAS No. 1283718-57-9

Methyl 2-fluoro-4-(hydroxymethyl)benzoate

Cat. No. B2644187
CAS RN: 1283718-57-9
M. Wt: 184.166
InChI Key: TWPVBTPPDZHBRQ-UHFFFAOYSA-N
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Description

“Methyl 2-fluoro-4-(hydroxymethyl)benzoate” is a chemical compound with the CAS Number: 1283718-57-9 . It has a molecular weight of 184.17 and its IUPAC name is methyl 2-fluoro-4-(hydroxymethyl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 2-fluoro-4-(hydroxymethyl)benzoate” is 1S/C9H9FO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4,11H,5H2,1H3 . The InChI key is TWPVBTPPDZHBRQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-fluoro-4-(hydroxymethyl)benzoate” is a solid or liquid at room temperature . It is sealed in dry storage at room temperature .

Scientific Research Applications

Synthesis and Mesomorphic Properties

  • The synthesis of difluoro substituted benzoate derivatives, including Methyl 2-fluoro-4-(hydroxymethyl)benzoate, has been explored for their unique mesomorphic properties. Such compounds exhibit rich polymesomorphism, displaying various smectic phases useful in liquid crystal technology (C. D. Cruz et al., 2001).

Corrosion Inhibition

  • Research into the synthesis of methyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate, a relative compound, using theoretical and experimental approaches, has shown that these compounds can serve as effective corrosion inhibitors for mild steel in acidic environments. This highlights the potential for related benzoate esters in protective coatings and materials engineering (N. Arrousse et al., 2021).

Fungal Metabolism Studies

  • Isomeric fluorotoluenes, which share a structural resemblance with Methyl 2-fluoro-4-(hydroxymethyl)benzoate, have been utilized as model substrates to study the catabolism of toluene by fungi. This research provides insights into the biodegradation pathways of aromatic compounds and their potential environmental impact (F. Prenafeta-Boldú et al., 2001).

Biomass Transformation

  • The catalytic conversion of biomass-derived intermediates into valuable chemicals has been demonstrated using methyl 2-fluoro-4-(hydroxymethyl)benzoate analogs. These studies contribute to the development of sustainable methods for producing fine chemicals and fuels from renewable resources (K. Arias et al., 2016).

Fluorescence Probes and Sensors

  • The development of fluorescence probes for detecting reactive oxygen species (ROS) involves the synthesis of specific benzoate derivatives, showcasing the role of such compounds in biological and chemical sensor technology (Ken-ichi Setsukinai et al., 2003).

Safety and Hazards

“Methyl 2-fluoro-4-(hydroxymethyl)benzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

“Methyl 2-fluoro-4-(hydroxymethyl)benzoate” can be used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

properties

IUPAC Name

methyl 2-fluoro-4-(hydroxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-13-9(12)7-3-2-6(5-11)4-8(7)10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPVBTPPDZHBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)CO)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-fluoro-4-(hydroxymethyl)benzoate

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